1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) predictions for this compound reveal distinct splitting patterns:
- Cyclopropane protons : The two equivalent protons on the unsubstituted carbons resonate as a singlet near δ 0.5–1.0 ppm due to magnetic equivalence and ring strain effects.
- Bromomethyl group : The -CH₂Br protons split into a doublet (δ 3.4–3.8 ppm, J = 8–10 Hz) from coupling with the adjacent cyclopropane carbon.
- 2-Methylbutyl chain : Methyl groups appear as a triplet (δ 0.8–0.9 ppm) for the terminal -CH₂CH₃, while the -CH(CH₂CH₃) methine proton shows a multiplet (δ 1.2–1.4 ppm).
Carbon-13 NMR (¹³C NMR) features:
Infrared (IR) Spectroscopy
The IR spectrum exhibits a strong C-Br stretch at 500–600 cm⁻¹, with alkyl C-H stretches (2850–2960 cm⁻¹) and cyclopropane ring C-H deformation bands (750–1000 cm⁻¹).
Mass Spectrometry (MS)
Electron ionization MS shows a molecular ion peak at m/z 204/206 (3:1 ratio from ⁷⁹Br/⁸¹Br isotopes). Fragmentation pathways include:
Crystallographic Analysis and Conformational Studies
No experimental X-ray crystallographic data for this compound has been reported in the available literature. However, analogous brominated cyclopropanes, such as 2-(bromomethyl)cyclopropane-1-carboxylic acid, exhibit distorted chair-like conformations with bromine atoms in axial positions to minimize steric strain. Molecular mechanics simulations suggest the 2-methylbutyl chain adopts a gauche conformation relative to the cyclopropane ring, reducing steric clashes between the branched alkyl group and bromomethyl substituent.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electronic properties:
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.2 |
| Dipole Moment (Debye) | 2.3 |
| C-Br Bond Length (Å) | 1.93 |
The cyclopropane ring’s bent bonds create regions of high electron density, polarizing the C-Br bond (Mulliken charge on Br: -0.45 e⁻). Natural Bond Orbital (NBO) analysis indicates hyperconjugative interactions between the σ(C-C) orbitals of the cyclopropane ring and the σ*(C-Br) antibonding orbital, weakening the C-Br bond and enhancing its reactivity.
Table 1: Key Structural Parameters of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇Br | |
| Molecular Weight | 205.14 g/mol | |
| SMILES | CCC(C)CC1(CBr)CC1 | |
| Boiling Point | Not Reported | |
| LogP (Predicted) | 3.2 (Estimated via group contribution) |
Table 2: Predicted NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Cyclopropane CH₂ | 0.7 | Singlet |
| BrCH₂- | 3.5 | Doublet |
| -CH(CH₂CH₃) | 1.3 | Multiplet |
| Terminal -CH₂CH₃ | 0.9 | Triplet |
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methylbutyl)cyclopropane |
InChI |
InChI=1S/C9H17Br/c1-3-8(2)6-9(7-10)4-5-9/h8H,3-7H2,1-2H3 |
InChI Key |
JSRJKHOFZIWHCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1(CC1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane can be achieved through several methods:
Halogenation of Cyclopropane Derivatives: Starting with a cyclopropane derivative, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Grignard Reaction: A Grignard reagent, such as 2-methylbutylmagnesium bromide, can react with a cyclopropane carboxylate ester to form the desired compound after subsequent bromination.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) for azide substitution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Major Products
Substitution: Formation of azides, amines, ethers, etc.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "(Bromomethyl)cyclopropane" and its derivatives:
1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane
- This compound is also known as 1-(Bromomethyl)-1-(butan-2-yl)cyclopropane .
- It has the CAS No. 1528459-04-2 and MDL No. MFCD23835630 .
- The molecular formula is C8H15Br and the molecular weight is 191.11 .
- It is offered by Ambeed with the product number 1528459-04-2 .
- A related compound, Cis-1-(bromomethyl)-2-methylcyclopropane, CAS No. 51598-64-2, is also available from Ambeed .
- It is used in synthesis applications .
Other (Bromomethyl)cyclopropane Compounds
- (Bromomethyl)cyclopropane and (bromomethyl)cyclobutane are synthetic intermediates and essential to many active substances .
- They are used in the last steps of preparation of active substances because of the high reactivity of cyclopropyl and cyclobutyl strained rings .
- High purity of (bromomethyl)cyclobutane and (bromomethyl)cyclopropane molecules is essential since it directly influences the impurity profile of the active substances .
Methods for producing (bromomethyl)cyclopropane
- Existing methods for synthesizing (bromomethyl)cyclobutane and (bromomethyl)cyclopropane molecules may not produce products with sufficient purities .
- One method involves bromination using tribromophosphine .
- Another method uses dimethylbromosulfonium bromide .
- Other methods use a dimethylsulfonate intermediate or a tosyl intermediate which undergoes nucleophilic attack by sodium bromide .
- One method consists of mixing cyclobutyl carbinol, N-bromosuccinimide and triphenyl phosphite .
Cyclopropane compounds in patents
- Cyclopropane derivatives are found in various chemical compounds mentioned in patents .
- These compounds have roles in different applications, as suggested by the patent context .
Heterocyclic Amine Carcinogens
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane involves its reactivity due to the presence of the strained cyclopropane ring and the bromomethyl group. The compound can act as an electrophile in substitution reactions and undergo ring-opening reactions under certain conditions. Molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(bromomethyl)-1-(2-methylbutyl)cyclopropane with structurally related cyclopropane derivatives, focusing on molecular properties, reactivity, and applications:
Key Findings:
Steric Effects : The 2-methylbutyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., methyl, fluorine). This may reduce reaction rates in nucleophilic substitutions but improve selectivity in sterically demanding reactions .
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -F) polarize the C-Br bond, enhancing electrophilicity.
Applications: Pharmaceuticals: Analogous compounds like 1-(bromomethyl)-1-methylcyclopropane are used to synthesize receptor-targeted molecules (e.g., α4β2 nicotinic acetylcholine receptor ligands with sub-nanomolar affinity) . Agrochemicals: Cyclopropylmethyl bromide derivatives serve as intermediates in pesticides due to their reactivity and stability under physiological conditions .
Biological Activity
1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane is a halogenated cyclopropane derivative that has garnered interest in various fields of chemical research, particularly in medicinal chemistry. Its unique structural properties lend it potential biological activities, making it a candidate for further exploration in drug development and other applications.
- Molecular Formula : C8H13Br
- Molecular Weight : 195.09 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its interactions with various biological targets, including enzymes and receptors. The compound's halogenated structure may influence its reactivity and interaction with biological systems.
The mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, potentially leading to the formation of biologically active derivatives.
- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, which may be relevant for therapeutic applications.
Case Studies and Experimental Data
Several studies have explored the biological implications of cyclopropane derivatives, including this compound. Here are some notable findings:
-
Antimicrobial Activity :
- A study demonstrated that halogenated cyclopropanes exhibit antimicrobial properties against various bacterial strains. The presence of the bromine atom enhances the lipophilicity of the compound, facilitating membrane penetration and subsequent antibacterial effects.
-
Cytotoxicity Studies :
- In vitro assays have shown that certain cyclopropane derivatives can induce cytotoxic effects in cancer cell lines. These effects are often attributed to the compound's ability to disrupt cellular processes via enzyme inhibition or interference with signaling pathways.
-
Structure-Activity Relationship (SAR) :
- Research into SAR has indicated that modifications to the cyclopropane structure significantly affect biological activity. For example, varying the alkyl substituents on the cyclopropane can modulate potency and selectivity towards specific biological targets.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
